1-(2-Isopropylphenyl)piperazine

Serotonin Receptor Pharmacology CNS Drug Discovery Ligand Binding Assays

1-(2-Isopropylphenyl)piperazine (CAS 119695-82-8) is a small-molecule arylpiperazine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. The compound features a piperazine ring N-substituted with a 2-isopropylphenyl group.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 119695-82-8
Cat. No. B3046116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Isopropylphenyl)piperazine
CAS119695-82-8
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C13H20N2/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
InChIKeyJQQVFOBGUYOMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Isopropylphenyl)piperazine (CAS 119695-82-8) | Baseline Pharmacological and Chemical Profile for Informed Procurement


1-(2-Isopropylphenyl)piperazine (CAS 119695-82-8) is a small-molecule arylpiperazine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol [1]. The compound features a piperazine ring N-substituted with a 2-isopropylphenyl group [1]. This ortho-isopropyl substitution imparts distinct conformational and electronic properties compared to other regioisomers and alkoxy-substituted analogs, directly influencing its receptor recognition profile. The compound acts as a ligand for multiple serotonergic (5-HT) receptors and demonstrates selectivity over dopaminergic targets, making it a valuable scaffold for central nervous system (CNS) research [2].

Why Generic 1-(2-Isopropylphenyl)piperazine Substitution Fails: Critical Differential Selectivity and Affinity in Serotonergic Research


Substituting 1-(2-Isopropylphenyl)piperazine with a seemingly similar arylpiperazine, such as its regioisomer 1-(4-isopropylphenyl)piperazine or its alkoxy analog 1-(2-isopropoxyphenyl)piperazine, can introduce significant and unpredictable deviations in biological activity. The position and nature of the substituent on the phenyl ring are critical determinants of receptor binding affinity and selectivity [1]. For instance, moving the isopropyl group from the ortho (2-) to the para (4-) position or replacing it with an isopropoxy group alters the molecule's lipophilicity, electronic distribution, and steric interactions within receptor binding pockets, which can result in a complete loss of the desired pharmacological phenotype [2]. The data below provide a quantitative, evidence-based justification for the non-fungibility of this specific compound.

1-(2-Isopropylphenyl)piperazine (CAS 119695-82-8) | Quantitative Differentiation Evidence Guide for Sourcing Decisions


Superior 5-HT1B Receptor Affinity vs. 2-Isopropoxy Analog

1-(2-Isopropylphenyl)piperazine demonstrates higher binding affinity for the 5-hydroxytryptamine 1B (5-HT1B) receptor compared to its closely related analog, 1-(2-isopropoxyphenyl)piperazine. This difference in Ki value, obtained from the same standardized radioreceptor binding assay, quantifies the impact of the alkyl versus alkoxy substituent on target engagement [1][2].

Serotonin Receptor Pharmacology CNS Drug Discovery Ligand Binding Assays

Differentiated 5-HT1A Receptor Affinity and Selectivity Profile

1-(2-Isopropylphenyl)piperazine exhibits a 5-HT1A receptor affinity (Ki = 13 nM) that is approximately 1.7-fold lower than its affinity for the 5-HT1B receptor (Ki = 4 nM), demonstrating subtype selectivity. In contrast, the 2-isopropoxy analog shows a more balanced, less selective profile with Ki values of 7.60 nM (5-HT1A) and 6.90 nM (5-HT1B) [1][2].

Serotonin Receptor Subtypes Selectivity Profiling Neuropharmacology

Defined Dopamine D1 Receptor Selectivity: Absence of Off-Target Binding

1-(2-Isopropylphenyl)piperazine is characterized by a lack of significant binding to the dopamine D1A receptor (Ki > 1000 nM). This selectivity is a critical differentiator from broader-spectrum piperazines that may engage dopaminergic pathways, potentially introducing off-target effects in experiments designed to interrogate serotonergic systems exclusively [1].

Off-Target Profiling Dopamine Receptors Selectivity Panels

Moderate Activity at GPR55 Orphan Receptor as a Differentiating Pharmacological Fingerprint

1-(2-Isopropylphenyl)piperazine has been profiled for activity at the G protein-coupled receptor 55 (GPR55), an orphan receptor implicated in pain and inflammation. It exhibits a pIC₅₀ value of 5.82 in an antagonist assay. This activity profile provides a differentiating pharmacological fingerprint when compared to analogs that have not been screened or show divergent activity at this emerging target [1].

Orphan GPCRs GPR55 Cannabinoid Research Ligand Discovery

1-(2-Isopropylphenyl)piperazine (CAS 119695-82-8) | Optimal Research and Industrial Application Scenarios


Serotonergic System Probe: 5-HT1B/1A Subtype Selectivity Studies

Ideal for in vitro receptor binding and functional assays aimed at dissecting the contributions of 5-HT1B and 5-HT1A receptors. Its ~3.25-fold selectivity for 5-HT1B over 5-HT1A, as defined by Ki values of 4 nM and 13 nM respectively [1], allows for more precise target engagement compared to non-selective arylpiperazine analogs. This is particularly useful in CNS drug discovery programs focusing on migraine, anxiety, and depression where 5-HT1B modulation is a key target [1].

Lead Optimization and SAR Campaigns for Arylpiperazine Scaffolds

Serves as a critical reference compound in medicinal chemistry SAR studies exploring the ortho-substituted phenylpiperazine pharmacophore. The quantitative binding data (e.g., 5-HT1B Ki = 4 nM vs. the isopropoxy analog's Ki = 6.90 nM) provide a robust benchmark for evaluating new synthetic derivatives. Its well-defined activity cliff compared to other regio- and functional-group isomers makes it a powerful tool for training and validating computational models of receptor-ligand interactions [1][2].

Selectivity Panel Standard for Dopamine Receptor Exclusion

Can be employed as a positive control for serotonergic activity and a negative control for dopamine D1A receptor binding in broad pharmacological profiling assays. Its confirmed lack of affinity for the D1A receptor (Ki > 1000 nM) provides a clean baseline, enabling researchers to identify serotonergic activity in new chemical entities without the confounding influence of dopaminergic off-target effects [1].

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